molecular formula C11H12O5 B1600539 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid CAS No. 2460-33-5

3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B1600539
CAS No.: 2460-33-5
M. Wt: 224.21 g/mol
InChI Key: VUDRYTCMXUBSEV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid is a phenylpropanoic acid derivative characterized by a benzene ring substituted with two methoxy groups at the 3- and 4-positions, linked to a 2-oxopropanoic acid moiety. The compound’s structure combines electron-donating methoxy groups with an α-keto acid functional group, making it versatile in organic synthesis and medicinal chemistry. Its unique substitution pattern influences its physicochemical properties, reactivity, and biological interactions .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDRYTCMXUBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452183
Record name 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460-33-5
Record name 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the use of a Claisen condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl group is converted to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of aromatic-amino-acid aminotransferase, affecting amino acid metabolism.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl () : Methoxy groups reduce lipophilicity (LogP = 0.98) compared to methyl substituents (LogP = 1.85) due to their polar nature. However, methoxy groups enhance resonance stabilization of the aromatic ring.
  • Fluorine vs. Methoxy () : Fluorine’s electronegativity increases metabolic stability and slightly elevates LogP (1.12) compared to methoxy.
  • Nitro Group () : The electron-withdrawing nitro group lowers LogP (-0.34) and reduces electrophilic substitution reactivity.
  • Trifluoromethoxy () : The trifluoromethoxy group significantly increases lipophilicity (LogP = 1.76) and steric bulk, impacting receptor binding.

Table 2: Reactivity Comparison

Compound Oxidation Behavior Reduction Behavior Nucleophilic Substitution
3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid Stable under mild conditions; oxidizes α-keto acid to CO₂ under strong conditions (KMnO₄/H⁺) α-Keto acid reduced to α-hydroxy acid (NaBH₄) Methoxy groups resist substitution; α-keto acid reacts with amines
3-(3,4-Difluorophenyl)-2-oxopropanoic acid Fluorine stabilizes ring; α-keto acid oxidizes similarly Fluorine inert; α-keto acid reduced Fluorine substitution requires harsh conditions (e.g., Pd catalysis)
3-(4-Methoxy-2-nitrophenyl)-2-oxopropanoic acid Nitro group directs electrophilic attacks; α-keto acid oxidizes readily Nitro group reduced to amine (H₂/Pd) Nitro group undergoes substitution (e.g., SNAr)

Key Findings :

  • Methoxy Groups : Enhance ring stability but are less reactive in substitution compared to nitro or fluorine groups.
  • Fluorine : Increases oxidative stability of the aromatic ring but requires specialized conditions for substitution .
  • Nitro Group : Acts as a meta-directing group, altering reaction pathways in electrophilic substitution .

Key Insights :

  • Methoxy vs. Hydroxy (): Methoxy groups lack the acidic proton of hydroxy groups, reducing H-bond donor capacity but improving metabolic stability.
  • Fluorine’s Role () : Fluorinated analogs exhibit stronger enzyme inhibition due to enhanced electronic effects and stability.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid, also known as a derivative of phenylpropanoic acids, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 220.21 g/mol
  • CAS Number : 2460-33-5

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. The compound's ability to donate hydrogen atoms or electrons is central to its antioxidant efficacy.

StudyMethodologyFindings
Catanzaro et al. (2020) In vitro assaysDemonstrated significant reduction in reactive oxygen species (ROS) levels in human cell lines.
Ibrahim et al. (2024) MTT assayShowed enhanced cell viability in oxidative stress conditions compared to control groups.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation.

  • Mechanism : It appears to inhibit the NF-kB pathway, which is a critical regulator of inflammation.
StudyMethodologyFindings
Catanzaro et al. (2020) ELISA assaysReduced levels of TNF-alpha and IL-6 in treated cells compared to untreated controls.
Padilha et al. (2024) In vivo modelsSignificantly decreased paw edema in rat models induced by carrageenan.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
A549 (lung cancer)15.2 ± 1.5Ibrahim et al. (2024)
HeLa (cervical cancer)12.5 ± 0.8Catanzaro et al. (2020)
MCF-7 (breast cancer)10.0 ± 1.0Padilha et al. (2024)

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways including caspase activation and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Lung Cancer : A study conducted by Ibrahim et al. demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with observed morphological changes indicative of programmed cell death.
  • Inflammation Model : In a rat model of inflammation induced by carrageenan, Padilha et al. reported that administration of the compound significantly reduced swelling and pain response, highlighting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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